Product packaging for 2-[(4-Bromobutoxy)methyl]oxirane(Cat. No.:CAS No. 99932-65-7)

2-[(4-Bromobutoxy)methyl]oxirane

Cat. No.: B14342052
CAS No.: 99932-65-7
M. Wt: 209.08 g/mol
InChI Key: DNOYWQARIPPVGJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ether and Epoxide Chemistry

2-[(4-Bromobutoxy)methyl]oxirane belongs to the class of halogenated ethers, which are organic compounds featuring an ether linkage and at least one halogen atom. wikipedia.org Halogenated ethers are recognized for their diverse applications, including their use in anesthesia and as flame retardants. wikipedia.org The presence of a halogen, in this case, bromine, imparts specific reactivity to the molecule.

Simultaneously, the compound is an epoxide, also known as an oxirane. wikipedia.org Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them much more reactive than their acyclic counterparts. masterorganicchemistry.comlibretexts.org This high reactivity is a key feature that chemists exploit for synthetic purposes. masterorganicchemistry.com The combination of the reactive epoxide ring and the bromo-functionalized ether chain in this compound creates a bifunctional molecule with two distinct sites for chemical reactions.

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a synthetic intermediate. researchgate.net An intermediate is a molecule that is formed during the course of a chemical reaction and then reacts further to produce the final product. The dual reactivity of this compound allows for a variety of chemical transformations.

The epoxide ring can be opened by a wide range of nucleophiles under both acidic and basic conditions. masterorganicchemistry.comlibretexts.org This ring-opening reaction is a powerful tool for introducing new functional groups and building molecular complexity. researchgate.net For instance, reaction with water leads to a diol, while reaction with an alcohol yields an alkoxy alcohol.

The bromine atom on the butoxy chain provides another handle for synthetic modifications. It can be displaced by nucleophiles in a substitution reaction, allowing for the attachment of various other molecular fragments. This versatility makes this compound a valuable building block in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. The general strategy of using such building blocks is a cornerstone of modern organic synthesis. libretexts.org

Overview of Current Research Trajectories in Related Chemical Spaces

Current research in areas related to halogenated ethers and epoxides is vibrant and multifaceted. One major focus is the development of new synthetic methods for the preparation of these compounds, including enantioselective methods that produce a single mirror-image form of a chiral molecule. organic-chemistry.org Chiral epoxides are particularly valuable as they are key starting materials for the synthesis of many pharmaceuticals and other biologically active molecules. researchgate.net

Another significant research direction involves the use of epoxides in polymerization reactions. libretexts.org The ring-opening of epoxides can be used to create polymers with a variety of properties. For example, the polymerization of ethylene (B1197577) oxide produces polyethylene (B3416737) glycol, a widely used polymer in medicine and industry. libretexts.org Research is ongoing to develop new catalysts and conditions for epoxide polymerization to control the properties of the resulting polymers.

Furthermore, chemists continue to explore the reactions of epoxides with a wide range of nucleophiles to create new and interesting molecules. researchgate.net The development of metal-free ring-opening methodologies is an area of active investigation, aiming for more sustainable and environmentally friendly chemical processes. researchgate.net The synthesis of complex heterocyclic compounds, which are common motifs in pharmaceuticals, often utilizes epoxide intermediates. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC7H13BrO2209.08Not Available
2-[(4-Bromophenoxy)methyl]oxiraneC9H9BrO2229.07 nih.gov2212-06-8 nih.gov
(R)-2-((4-Bromophenoxy)methyl)oxiraneC9H9BrO2229.07 129098-56-2
(S)-2-((4-Bromophenoxy)methyl)oxiraneC9H9BrO2229.07 sigmaaldrich.com129098-55-1 sigmaaldrich.com
2-((2-Bromo-4-chlorophenoxy)methyl)oxiraneC9H8BrClO2263.51 nih.gov68224-01-1 nih.gov
2-[(2-Bromo-4-methylphenoxy)methyl]oxiraneC10H11BrO2243.10 nih.gov68224-00-0 nih.gov
2-(4-Bromo-3-methylphenyl)oxiraneC9H9BrO213.07 bldpharm.com1508406-20-9 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B14342052 2-[(4-Bromobutoxy)methyl]oxirane CAS No. 99932-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99932-65-7

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(4-bromobutoxymethyl)oxirane

InChI

InChI=1S/C7H13BrO2/c8-3-1-2-4-9-5-7-6-10-7/h7H,1-6H2

InChI Key

DNOYWQARIPPVGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCBr

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromobutoxy Methyl Oxirane and Analogous Structures

General Principles of Epoxide Synthesis Relevant to Oxirane Functionalization

Epoxides, also known as oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, making them highly reactive and valuable intermediates in organic synthesis. masterorganicchemistry.com The formation of the oxirane ring is a cornerstone of synthesizing compounds like 2-[(4-Bromobutoxy)methyl]oxirane.

A primary and widely utilized method for synthesizing epoxides is the epoxidation of an alkene. libretexts.org This reaction involves the addition of a single oxygen atom across the carbon-carbon double bond of an alkene. libretexts.org

Peroxy acids (or peracids) are common reagents for this transformation. masterorganicchemistry.comlibretexts.org The reaction mechanism is concerted, where the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. libretexts.orglibretexts.org This process, sometimes known as the Prilezhaev reaction, results in the syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the alkene is retained in the resulting epoxide. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. libretexts.org

For α,β-unsaturated carbonyl compounds, traditional epoxidation with peroxy acids can be difficult because the double bond is electron-deficient. youtube.com In such cases, nucleophilic epoxidation using reagents like hydrogen peroxide and an alkali can be employed. youtube.com

Table 1: Common Reagents for Alkene Epoxidation

Reagent Name Abbreviation Typical Application
meta-Chloroperoxybenzoic acid m-CPBA General-purpose epoxidation of various alkenes. masterorganicchemistry.com
Peroxyacetic acid PAA Industrial scale epoxidations. researchgate.net
Hydrogen Peroxide H₂O₂ Used with catalysts or in basic conditions for electron-poor alkenes. youtube.commdpi.com

An alternative and classic route to epoxides is through the intramolecular cyclization of a halohydrin. libretexts.orgquimicaorganica.org This reaction is essentially an intramolecular Williamson ether synthesis. libretexts.org The process involves treating a halohydrin (a molecule containing a halogen and a hydroxyl group on adjacent carbons) with a base. youtube.com

The mechanism proceeds in two steps:

Deprotonation : A strong base removes the proton from the hydroxyl group, forming a more nucleophilic alkoxide. youtube.com

Intramolecular Sₙ2 Attack : The newly formed alkoxide attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and closing the three-membered ring. youtube.com

For this Sₙ2 reaction to occur efficiently, the alkoxide nucleophile and the halide leaving group must be in an anti-periplanar conformation. masterorganicchemistry.com This stereochemical requirement is conveniently met because the synthesis of halohydrins from alkenes (via reaction with a halogen and water) typically proceeds through an anti-addition, yielding the necessary trans configuration of the hydroxyl and halogen groups. youtube.comyoutube.com

Specific Approaches for Incorporating the Bromobutoxy Moiety

To synthesize the target molecule, this compound, a 4-bromobutoxy group must be attached to a three-carbon backbone that will form the oxirane ring.

The Williamson ether synthesis is a robust method for forming the ether linkage in the target molecule. This can be achieved through a few different sequences. One common approach involves reacting an alcohol with an alkyl halide in the presence of a base.

A plausible synthetic route could start with a molecule that already contains the oxirane ring, such as glycidol (B123203) (2,3-epoxy-1-propanol). The hydroxyl group of glycidol can be deprotonated by a base to form an alkoxide, which then acts as a nucleophile. This nucleophile can then be reacted with a bromo-alkyl chain, such as 1,4-dibromobutane, in an Sₙ2 reaction to form the desired ether linkage.

Alternatively, one could start with an allylic alcohol. The alcohol is first subjected to etherification with the bromo-alkyl chain, followed by the epoxidation of the carbon-carbon double bond using methods described in section 2.1.1. researchgate.net A similar strategy has been employed in the synthesis of related compounds, such as 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, where 4-bromophenol (B116583) was reacted with 1,6-dibromohexane (B150918) to form the ether linkage. nih.gov

Achieving stereochemical control is critical when synthesizing chiral molecules. Since this compound contains a stereocenter at the C2 position of the oxirane ring, its synthesis without chiral control will result in a racemic mixture of (R) and (S) enantiomers.

To produce a single enantiomer, several strategies can be employed:

Chiral Pool Synthesis : One can start with a commercially available chiral building block, such as (R)- or (S)-glycidol. The subsequent etherification reaction typically does not affect the existing stereocenter, thus preserving the stereochemistry in the final product.

Asymmetric Epoxidation : If the synthesis proceeds via the epoxidation of an allylic alcohol precursor (allyl 4-bromobutyl ether), an asymmetric epoxidation method can be used. The Sharpless Asymmetric Epoxidation is a powerful tool for this purpose, utilizing a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (t-BHP), and a chiral diethyl tartrate (DET) ligand. libretexts.orgquimicaorganica.org The choice of (+)-DET or (-)-DET directs the epoxidation to one of the two enantiotopic faces of the double bond, yielding a product with high enantiomeric excess. quimicaorganica.org

Stereospecific Halohydrin Cyclization : As mentioned previously, the intramolecular cyclization of a halohydrin is a stereospecific reaction. masterorganicchemistry.com The stereochemistry of the final epoxide is dictated by the stereochemistry of the halohydrin precursor. This allows for the transfer of chirality from the starting material to the product.

The stereochemistry of the epoxide can significantly influence the regioselectivity of subsequent reactions, as demonstrated in the biosynthesis of complex natural products like epoxyquinoids. acs.org

Modern Catalytic Methods in the Preparation of Substituted Oxiranes

Research continues to advance the field of epoxide synthesis, with a focus on developing more efficient, selective, and environmentally benign catalytic methods.

Heterogeneous catalysts are gaining favor over their homogeneous counterparts because they are easier to separate from the reaction mixture and can often be reused. mdpi.com For example, mesoporous niobium silicates have been shown to be effective catalysts for the epoxidation of alkenes. mdpi.com Another significant development is the use of hydrogen peroxide (H₂O₂) as an oxidant. When used with catalysts like titanium silicalite-1 (TS-1), H₂O₂ offers a green alternative to traditional peroxy acids, as its only byproduct is water. mdpi.com

Chemoenzymatic epoxidation represents another modern approach, offering high selectivity. researchgate.net Lipases can be used to catalyze the in-situ formation of percarboxylic acids from carboxylic acids and hydrogen peroxide, which then perform the epoxidation. This method is noted for its high conversion rates and stereoselectivity. researchgate.net

Furthermore, cooperative catalyst systems, such as those combining iron salts with amines or guanidinium (B1211019) carbonate, have been developed for reactions involving epoxides, like nucleophilic ring-opening. nih.gov These systems demonstrate the intricate control that can be achieved through modern catalyst design.

Sulfonium (B1226848) Ylide-Mediated Epoxidations from Carbonyl Precursors

A prominent method for the synthesis of epoxides from carbonyl compounds is the Johnson–Corey–Chaykovsky reaction. wikipedia.org This reaction utilizes a sulfur ylide to convert aldehydes and ketones into their corresponding epoxides. wikipedia.orgorganic-chemistry.org The process is a significant alternative to the traditional epoxidation of olefins. wikipedia.org

The mechanism involves the nucleophilic addition of the sulfur ylide to the carbonyl group. wikipedia.org This is followed by an intramolecular nucleophilic attack, where the resulting oxygen anion displaces the sulfonium group to form the epoxide ring. organic-chemistry.org This reaction is diastereoselective, typically favoring the formation of the trans epoxide regardless of the initial stereochemistry. wikipedia.org

The generation of the sulfur ylide is a critical first step, typically accomplished by deprotonating a sulfonium salt with a strong base. organic-chemistry.orgorganicchemistrytutor.com Common reagents for this purpose include dimethyloxosulfonium methylide (Corey's ylide) and dimethylsulfonium methylide. adichemistry.com The choice of ylide can influence the reaction's outcome, particularly when reacting with α,β-unsaturated carbonyls, where 1,2-addition (epoxidation) or 1,4-addition (cyclopropanation) can occur. organic-chemistry.orgadichemistry.com

Recent advancements have focused on developing catalytic and asymmetric versions of this reaction. bristol.ac.uk Chiral sulfides can be used to generate chiral ylides, leading to the enantioselective synthesis of epoxides. organic-chemistry.orgbristol.ac.uk These catalytic methods often involve the in-situ regeneration of the sulfur ylide, making the process more efficient, especially when using expensive chiral sulfides. bristol.ac.uk

Table 1: Key Features of Sulfonium Ylide-Mediated Epoxidations

FeatureDescription
Reaction Name Johnson–Corey–Chaykovsky Reaction wikipedia.org
Reactants Carbonyl compound (aldehyde or ketone) and a sulfur ylide organic-chemistry.org
Product Epoxide organic-chemistry.org
Key Reagents Dimethylsulfonium methylide, Dimethyloxosulfonium methylide (Corey's ylide) adichemistry.com
Mechanism Nucleophilic addition of the ylide to the carbonyl, followed by intramolecular ring closure wikipedia.orgorganic-chemistry.org
Stereoselectivity Generally trans-selective for epoxides wikipedia.org
Asymmetric Variants Use of chiral sulfides to induce enantioselectivity bristol.ac.ukmdpi.com

Biocatalytic Transformations for Halogenated Epoxide Systems (e.g., Haloperoxidases, Halohydrin Dehalogenases)

Biocatalysis offers a green and highly selective alternative for the synthesis of halogenated epoxides. Enzymes such as haloperoxidases and halohydrin dehalogenases are particularly relevant in this context. While specific examples for the direct synthesis of this compound using these methods are not detailed in the provided search results, the general principles of their application to analogous halogenated epoxide systems are well-established.

Haloperoxidases are enzymes that catalyze the oxidation of halides (e.g., bromide) in the presence of hydrogen peroxide, leading to the formation of a reactive halogenating species. This species can then react with a suitable olefin precursor to form a halohydrin. The halohydrin can subsequently undergo an intramolecular cyclization, often facilitated by a change in pH or the action of another enzyme, to yield the corresponding epoxide.

Halohydrin dehalogenases are another class of enzymes that play a crucial role in the synthesis of epoxides from halohydrins. These enzymes catalyze the intramolecular cyclization of a halohydrin to an epoxide with the concomitant release of a halide ion. This reaction is often highly stereospecific, allowing for the production of enantiomerically pure epoxides. The process is reversible, but the equilibrium can be shifted towards epoxide formation by controlling the reaction conditions.

The application of these biocatalytic systems can be advantageous due to their high selectivity (regio-, enantio-, and diastereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Table 2: Biocatalytic Approaches to Halogenated Epoxides

Enzyme ClassFunctionPrecursorProduct
Haloperoxidases Catalyze the formation of halohydrins from olefins.Olefin, Halide source, H₂O₂Halohydrin
Halohydrin Dehalogenases Catalyze the cyclization of halohydrins to epoxides.HalohydrinEpoxide

Purification and Characterization of Synthetic Intermediates and the Target Compound

The purification and characterization of this compound and its synthetic intermediates are essential steps to ensure the identity and purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification:

Following synthesis, the crude reaction mixture containing this compound would likely undergo a series of purification steps. These could include:

Extraction: To separate the desired product from water-soluble byproducts and unreacted starting materials.

Chromatography: Column chromatography is a standard technique for separating organic compounds based on their polarity. For a molecule like this compound, a silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would likely be effective.

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification. orgsyn.org

Characterization:

Once purified, the structure and purity of this compound and its intermediates are confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the connectivity of atoms in the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the C-O-C ether linkage and the epoxide ring would be expected.

Gas Chromatography (GC): GC can be used to determine the purity of the compound and to separate it from any remaining impurities.

While specific analytical data for this compound is not available in the provided search results, the analogous compound 2-[(4-Bromophenoxy)methyl]oxirane has a reported molecular weight of 229.07 g/mol . nih.gov This information can serve as a reference point for the characterization of the target compound.

Table 3: Common Analytical Techniques for Characterization

TechniqueInformation Provided
¹H and ¹³C NMR Detailed structural information, connectivity of atoms.
Mass Spectrometry Molecular weight and fragmentation pattern.
Infrared Spectroscopy Presence of functional groups.
Gas Chromatography Purity and separation of components.

Chemical Reactivity and Mechanistic Studies of 2 4 Bromobutoxy Methyl Oxirane

Epoxide Ring-Opening Reactions of 2-[(4-Bromobutoxy)methyl]oxirane

The high ring strain of the epoxide ring, approximately 13 kcal/mol, is a primary driving force for its reactivity with various nucleophiles. masterorganicchemistry.commasterorganicchemistry.com Unlike other ethers, this inherent strain allows for ring-opening reactions to occur under relatively mild conditions. masterorganicchemistry.compressbooks.pub

Acid-Catalyzed Ring Opening: Mechanistic Pathways (SN1 vs. SN2-like)

Under acidic conditions, the ring-opening of epoxides like this compound can proceed through a mechanism that is a hybrid of SN1 and SN2 pathways. pressbooks.publibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. masterorganicchemistry.comchemistrysteps.com This is followed by the nucleophilic attack. The nature of the transition state and the resulting regioselectivity depend on the substitution pattern of the epoxide.

The mechanism is often described as being intermediate between a pure SN1 and SN2 reaction. pressbooks.publibretexts.org It exhibits characteristics of both, with the transition state having a significant degree of carbocationic character, even though a full carbocation intermediate may not form. libretexts.orgkhanacademy.org

In acid-catalyzed ring-opening reactions, the regioselectivity is largely governed by electronic factors. oregonstate.edu The nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com This preference is attributed to the greater stabilization of the partial positive charge that develops on the more substituted carbon in the transition state. oregonstate.educhemistrysteps.com

The stereochemistry of the reaction is characterized by an inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.com This backside attack, typical of SN2 reactions, results in the formation of a trans product where the nucleophile and the hydroxyl group are on opposite sides of the ring. pressbooks.pubchemistrysteps.com

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

Epoxide SubstitutionMajor Site of Nucleophilic AttackRationale
Primary and Secondary CarbonsLess substituted carbon (SN2-like)Steric hindrance is the dominant factor. pressbooks.pub
Tertiary Carbon PresentMore substituted (tertiary) carbon (SN1-like)Stability of the partial positive charge on the tertiary carbon is the dominant factor. pressbooks.pub

This table is based on general principles of epoxide chemistry and may not represent specific experimental data for this compound.

The electronic effects of substituents on the epoxide ring play a crucial role in determining the electrophilicity of the carbon atoms. oregonstate.edu Electron-donating groups, such as alkyl groups, stabilize the partial positive charge that develops on the adjacent carbon atom during the acid-catalyzed ring-opening. chemistrysteps.com This increased stability makes the more substituted carbon more electrophilic and thus the preferred site of nucleophilic attack. oregonstate.edu

Conversely, electron-withdrawing groups can decrease the electron density on the epoxide ring carbons, potentially influencing the regioselectivity of the ring-opening reaction. researchgate.netacs.orgnih.gov The presence of the ether oxygen and the bromine atom in the butoxy chain of this compound could exert an electronic influence, although the primary determinant of regioselectivity in acid-catalyzed opening is typically the substitution on the epoxide ring itself.

Base-Catalyzed Ring Opening: SN2 Mechanism

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. masterorganicchemistry.comchemistrysteps.comlibretexts.org The high ring strain of the epoxide facilitates the reaction, even though an alkoxide is generally a poor leaving group. chemistrysteps.comlibretexts.org

The reaction is initiated by the direct attack of the nucleophile on one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. chemistrysteps.com This is a concerted process. youtube.com

Under basic conditions, the regioselectivity of the ring-opening is primarily controlled by steric factors. researchgate.net The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.comlibretexts.org This is a hallmark of the SN2 mechanism, where the accessibility of the electrophilic carbon is paramount. chemistrysteps.com For this compound, the attack would occur at the less substituted carbon of the oxirane ring.

Table 2: Regioselectivity in Base-Catalyzed Epoxide Ring-Opening

ConditionDriving FactorSite of Nucleophilic Attack
BasicSteric HindranceLess substituted carbon

This table is based on general principles of epoxide chemistry and may not represent specific experimental data for this compound.

A key stereochemical outcome of the SN2 mechanism in base-catalyzed epoxide ring-opening is the inversion of configuration at the carbon atom that undergoes nucleophilic attack. masterorganicchemistry.comyoutube.com The nucleophile approaches from the backside relative to the carbon-oxygen bond being broken, leading to a "Walden inversion" of the stereocenter. youtube.com If the attacked carbon is a chiral center, its stereochemistry will be inverted in the product. masterorganicchemistry.comyoutube.com The configuration of the other carbon atom in the epoxide ring remains unchanged. youtube.com

Ring Opening with Various Nucleophiles (e.g., Alcohols, Amines, Organometallic Reagents)

The oxirane (epoxide) ring of this compound is susceptible to nucleophilic attack due to significant ring strain. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring. Under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon atom—the terminal CH₂ of the oxirane ring. byjus.comresearchgate.net

With Alcohols: In the presence of an alcohol and a catalyst (acidic or basic), the oxirane ring can be opened to yield an ether-alcohol. For instance, reaction with methanol (B129727) would yield 1-(4-bromobutoxy)-3-methoxypropan-2-ol. The reaction is typically regioselective, with the alkoxide attacking the terminal carbon of the epoxide.

With Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols. researchgate.netrsc.org This reaction is highly regioselective, affording the product from attack at the terminal carbon. rroij.com Both primary and secondary amines can be used, yielding secondary and tertiary amino alcohols, respectively. The reaction can often be performed under mild, solvent-free conditions, sometimes with the aid of a mild acid or catalyst. rsc.orgrsc.org

With Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily open the epoxide ring. libretexts.orgyoutube.comyoutube.com The reaction involves the attack of the carbanion equivalent on the less substituted epoxide carbon, followed by an acidic workup to protonate the resulting alkoxide. youtube.com This provides an excellent method for carbon-carbon bond formation, extending the carbon chain of the original molecule. For example, reacting this compound with methylmagnesium bromide would result in 1-(4-bromobutoxy)butan-2-ol after workup.

The table below summarizes the expected outcomes for the ring-opening of a terminal epoxide, analogous to this compound, with various nucleophiles.

NucleophileReagent ExampleProduct TypeIllustrative Product from this compound
AlcoholMethanol (CH₃OH)Ether-alcohol1-(4-Bromobutoxy)-3-methoxypropan-2-ol
AmineDiethylamine ((C₂H₅)₂NH)Amino-alcohol1-(4-Bromobutoxy)-3-(diethylamino)propan-2-ol
OrganometallicMethylmagnesium Bromide (CH₃MgBr)Secondary Alcohol1-(4-Bromobutoxy)butan-2-ol

Reactivity of the Bromoalkane Moiety within this compound

The second reactive site is the primary alkyl bromide at the end of the butoxy chain. This functionality primarily undergoes nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN2, SN1) of the Primary Bromide

The carbon-bromine bond in the bromoalkane moiety is polar, with the carbon atom being electrophilic and thus a target for nucleophiles. youtube.com Given that this is a primary alkyl halide, it strongly favors the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism over the SN1 mechanism. byjus.comlibretexts.org The SN1 pathway is disfavored because it would require the formation of a highly unstable primary carbocation. byjus.com

In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the bromide leaving group. chemguide.co.uk This reaction leads to the inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the incoming nucleophile. youtube.com

A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functional groups. This reaction can be performed selectively while keeping the oxirane ring intact by choosing appropriate nucleophiles and reaction conditions (e.g., using soft, non-basic nucleophiles at moderate temperatures).

The table below illustrates potential SN2 reactions at the primary bromide site.

NucleophileReagent ExampleProduct Functional GroupIllustrative Product Name
CyanideSodium Cyanide (NaCN)Nitrile5-(2-(Oxiran-2-ylmethyl)oxy)pentanenitrile
Azide (B81097)Sodium Azide (NaN₃)Azide2-[(4-Azidobutoxy)methyl]oxirane
ThiolateSodium Thiophenoxide (NaSPh)Thioether2-[(4-(Phenylthio)butoxy)methyl]oxirane
CarboxylateSodium Acetate (CH₃COONa)Ester4-((Oxiran-2-yl)methoxy)butyl acetate

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for intramolecular reactions. Under basic conditions, the alcohol formed from the ring-opening of the epoxide can act as an internal nucleophile. If the oxirane ring is opened first by an external nucleophile (e.g., hydroxide), the resulting alcohol can deprotonate to form an alkoxide. This alkoxide can then attack the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction.

Following Baldwin's rules for ring closure, the attack of the oxygen atom at the C-2 position of the propan-2-ol backbone onto the terminal carbon of the bromo-butyl chain would be a 7-membered ring formation (a "7-exo-tet" cyclization), which is generally kinetically favorable. This would result in the formation of a substituted oxepane (B1206615) ring system. Alternatively, intramolecular cyclization of a propargyl ether derived from a related 1-bromo-3-organyloxy-2-propanol has been shown to form 1,4-dioxane (B91453) derivatives. researchgate.netudhtu.edu.ua While specific studies on this compound are scarce, the principles of intramolecular C-H insertion and cyclization of related phosphanylidenecarbenes and furan (B31954) derivatives suggest that such pathways are chemically plausible. nih.govnih.gov

Polymerization Studies of Oxirane-Containing Monomers

The strained oxirane ring makes this compound a suitable monomer for ring-opening polymerization (ROP), leading to functional polyethers. The pendant bromoalkane group can be preserved during polymerization to serve as a site for post-polymerization modification.

Ring-Opening Polymerization Mechanisms (Cationic, Anionic, Coordination)

Oxiranes can be polymerized through several mechanisms, each with distinct characteristics. acs.org

Cationic Ring-Opening Polymerization (CROP): This is a common method for polymerizing oxiranes and related cyclic ethers like 2-oxazolines. researchgate.netutoledo.educornell.eduacs.org The polymerization is initiated by strong electrophiles, such as protic acids or Lewis acids, which activate the monomer by protonating or coordinating to the epoxide oxygen. nih.govacs.org The propagation proceeds by the nucleophilic attack of a monomer on the activated, cationic chain end. CROP can exhibit living characteristics, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions, especially with monomers like 2-oxazolines. tu-dresden.deresearchgate.netresearchgate.net

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. rsc.org The initiator attacks the epoxide, and the resulting alkoxide chain-end propagates by attacking subsequent monomer units. Anionic polymerization can also be living, providing excellent control over the polymer architecture. For functional epoxides, activated anionic polymerization methods, which might involve combinations like tetraoctylammonium bromide and triisobutylaluminum, can be employed for controlled synthesis. rsc.org

Coordination Polymerization: This method uses transition metal catalysts, often based on aluminum, zinc, or cobalt. acs.orgwikipedia.org The mechanism involves the coordination of the epoxide monomer to the metal center before it is inserted into the growing polymer chain. acs.orgrsc.org Coordination polymerization is particularly important for producing stereoregular polymers (e.g., isotactic or syndiotactic) from chiral epoxides. acs.orgcornell.edu

Copolymerization of this compound with Other Monomers

To tailor the properties of the final material, this compound can be copolymerized with other monomers. By incorporating it into a polymer backbone with other monomers, its functional bromoalkyl group can be introduced into the resulting copolymer. For instance, copolymerization with a simple, non-functional epoxide like propylene (B89431) oxide would result in a polyether chain with randomly distributed pendant bromobutoxy groups. These groups can then be used for cross-linking or for grafting other polymer chains, creating complex macromolecular architectures. The ring-opening copolymerization (ROCOP) of functional epoxides with other monomers like CO₂ or cyclic anhydrides is a well-established strategy for producing functional polycarbonates and polyesters. researchgate.netnih.gov

Synthesis of Polyethers and Epoxy Resins with Bromine Functionality

The presence of a reactive oxirane ring and a bromoalkyl chain makes this compound a valuable monomer for the synthesis of polyethers and the modification of epoxy resins, introducing bromine functionality for further chemical modification.

The synthesis of polyethers from this compound can proceed via ring-opening polymerization (ROP) of the epoxide. This polymerization can be initiated under either anionic or cationic conditions, leading to polyethers with pendant bromobutoxy side chains. researchgate.net

Anionic Ring-Opening Polymerization (AROP):

In anionic ROP, a nucleophilic initiator, such as an alkoxide, attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide species. bohrium.com The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the oxirane. For this compound, this would be the terminal methylene (B1212753) carbon of the epoxide. The polymerization continues in a living manner, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. bohrium.com

A general scheme for the anionic polymerization is as follows:

Initiation:

Initiator (e.g., RO⁻) attacks the terminal epoxide carbon.

Propagation:

The newly formed alkoxide attacks another monomer molecule.

Termination:

The living polymer chain is quenched with a proton source.

The resulting polyether, poly(this compound), possesses a flexible polyether backbone and reactive bromine atoms on the side chains. These bromine atoms can serve as sites for post-polymerization modification, allowing for the introduction of other functional groups.

Cationic Ring-Opening Polymerization (CROP):

Cationic ROP is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which activates the epoxide oxygen. mdpi.comresearchgate.net The nucleophilic attack of a monomer molecule on the activated epoxide leads to the propagation of the polymer chain. The regioselectivity of the ring-opening in CROP can be more complex and may depend on the specific reaction conditions. rsc.org While both α- and β-cleavage of the epoxide can occur, the attack often favors the more substituted carbon due to the partial positive charge stabilization. researchgate.net

The synthesis of epoxy resins with bromine functionality can be achieved by reacting this compound with traditional epoxy resin precursors, such as bisphenol A, or by incorporating it as a reactive diluent in existing epoxy formulations. The bromine atoms can enhance the flame retardancy of the resulting cured epoxy resin.

Polymerization MethodInitiator/Catalyst ExamplesKey Features
Anionic Ring-Opening Polymerization (AROP) Alkoxides (e.g., KOtBu), Organometallic compoundsLiving polymerization, well-defined architecture, SN2 mechanism.
Cationic Ring-Opening Polymerization (CROP) Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃·OEt₂)Can be complex, potential for side reactions, regioselectivity dependent on conditions.

Functional Group Interconversions on this compound

The two primary functional groups of this compound, the epoxide and the alkyl bromide, can undergo a variety of independent chemical transformations.

Reactions of the Epoxide Ring:

The strained three-membered ether ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is fundamental to its use in polymerization and other synthetic applications.

Nucleophilic Ring Opening: A wide range of nucleophiles can open the epoxide ring. For example, reaction with amines yields amino alcohols, while reaction with thiols produces thioethers. Grignard reagents (RMgX) are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. wikipedia.orgyoutube.comleah4sci.commasterorganicchemistry.comlibretexts.org The attack typically occurs at the less substituted carbon atom of the epoxide in an SN2 fashion. youtube.comleah4sci.com

Example Reaction with a Grignard Reagent:

this compound + R-MgBr → R-CH₂-CH(OH)-CH₂-O-(CH₂)₄-Br

Reactions of the Bromine Atom:

The terminal bromine atom behaves as a typical primary alkyl bromide and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the end of the butoxy chain.

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles. For instance, reaction with sodium azide (NaN₃) would yield an azido-functionalized oxirane. Reaction with sodium cyanide (NaCN) would introduce a nitrile group. These transformations can be performed while leaving the epoxide ring intact under carefully controlled conditions.

Reaction TypeReagent ExamplesResulting Functional Group
Epoxide Ring Opening Amines (R-NH₂), Thiols (R-SH), Grignard Reagents (R-MgBr)Amino alcohol, Thioether, Secondary alcohol with extended carbon chain
Nucleophilic Substitution Sodium azide (NaN₃), Sodium cyanide (NaCN), Alkoxides (R-O⁻)Azide, Nitrile, Ether

Applications of 2 4 Bromobutoxy Methyl Oxirane As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Architectures

The presence of two distinct reactive sites, the electrophilic epoxide ring and the alkyl bromide, makes 2-[(4-Bromobutoxy)methyl]oxirane an ideal intermediate for synthesizing intricate organic structures. These functional groups can be addressed sequentially or in one-pot procedures to build molecular complexity.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.goveurekaselect.com The structure of this compound is well-suited for the synthesis of various heterocyclic systems.

Triazoles: The synthesis of 1,2,3-triazoles can be envisioned through a multi-step process starting with the target compound. mdpi.com A common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.gov A potential synthetic route could involve the nucleophilic opening of the epoxide ring by an azide (B81097) ion (from sodium azide), which would result in an azido (B1232118) alcohol. The resulting hydroxyl group could then be converted into an alkyne, setting the stage for an intramolecular CuAAC reaction to form a fused triazole ring system. Alternatively, the bromo-group could be substituted by an azide, and the epoxide could be reacted with a terminal alkyne to generate the necessary precursors for a subsequent intermolecular click reaction. researchgate.net

Quinolines: The synthesis of quinoline (B57606) derivatives often involves the cyclization of appropriately substituted anilines or other aromatic precursors. eurekaselect.comnih.gov The 4-bromobutoxy chain of the title compound can be used to alkylate a nucleophilic precursor, such as an aminophenol. The resulting intermediate, now containing the ether linkage and the terminal epoxide, could undergo further transformations. For instance, the epoxide could be converted into a side chain that facilitates an intramolecular cyclization, such as a Friedel-Crafts type reaction onto the aromatic ring, to construct the quinoline scaffold. researchgate.net While direct use of this specific molecule is not widely documented, the synthesis of quinoline ethers and other functionalized quinolines from precursors with leaving groups (like bromine) is a well-established strategy. nih.govresearchgate.net

Table 1: Potential Heterocyclic Synthesis Pathways This table outlines hypothetical reaction pathways for the synthesis of heterocyclic compounds starting from this compound, based on established synthetic methodologies.

Target HeterocyclePotential ReagentsKey ReactionsResulting Structure
Triazole 1. Sodium Azide (NaN₃)2. Propargyl Bromide3. Copper CatalystEpoxide ring-opening, O-alkylation, CycloadditionFused or substituted triazole ring
Quinoline 1. Aminophenol2. Acid CatalystNucleophilic substitution, Intramolecular cyclizationQuinoline core with an ether-linked side chain

A reaction intermediate is a transient molecular entity formed from reactants on the path to products. nih.gov Due to their high reactivity, intermediates are often challenging to isolate but are crucial for understanding reaction mechanisms and for designing multi-step syntheses. nih.gov The bifunctional nature of this compound makes it an excellent intermediate for linking different molecular fragments.

The epoxide and the alkyl bromide can react with a wide array of nucleophiles, allowing for the sequential introduction of various functional groups. nih.govchemscene.com For example, the epoxide ring can be opened by a Grignard reagent to form a carbon-carbon bond and a secondary alcohol. pressbooks.pub This alcohol can then be used to direct further reactions, while the bromo-group at the other end of the molecule remains available for a subsequent nucleophilic substitution, such as a reaction with a thiol or an amine. This step-wise approach allows for the controlled and directional assembly of complex target molecules. researchgate.net

The structure of this compound is inherently suited for the synthesis of complex ethers and polyethers. Both of its functional groups can lead to the formation of ether linkages.

Epoxide Ring-Opening: The reaction of the epoxide ring with an alcohol or a phenol (B47542) under either acidic or basic conditions results in a β-hydroxy ether. pressbooks.publibretexts.orgfiveable.me This reaction is a common strategy for extending carbon chains and introducing both hydroxyl and ether functionalities simultaneously.

Substitution of the Bromide: The bromo-group can be displaced by an alkoxide or phenoxide ion via a Williamson ether synthesis to form an ether bond.

These two reactions can be used in concert to produce a variety of ether-containing architectures. For instance, reacting the compound with a diol could lead to the formation of linear polyether chains through sequential epoxide opening and bromide substitution. If a triol or other polyol is used, branched or cross-linked ether structures can be generated. cas.orgnih.gov The polymerization of oxiranes is a well-established method for creating polyethers, and functionalized oxiranes like the title compound can be used to introduce specific side-chain functionalities. sigmaaldrich.comepa.govontosight.aiepa.gov

Role in Derivatization for Functional Material Development

The modification of polymers and resins to enhance their properties is a key area of materials science. This compound can be used as a reactive monomer or a modifying agent to introduce specific structural features into materials, thereby tuning their physical and chemical properties.

The incorporation of halogen atoms into polymers can significantly alter their properties, including flame retardancy, refractive index, and chemical resistance. The title compound can be used to introduce bromo-functionalized ether side chains into a variety of polymer backbones. nih.gov

This can be achieved by, for example, grafting the molecule onto an existing polymer with nucleophilic sites. Alternatively, the epoxide ring can participate in ring-opening polymerization reactions. ontosight.airsc.org When copolymerized with other monomers like ethylene (B1197577) oxide or propylene (B89431) oxide, it would result in a polyether backbone with pendant 4-bromobutoxy groups. nih.gov These bromo-groups can serve as reactive handles for further post-polymerization modification, such as cross-linking or the attachment of other functional moieties via substitution reactions, a technique used to create complex polymer structures. mdpi.commdpi.com

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. google.comnih.gov this compound is itself an epoxy-functional molecule and can be used as a reactive monomer in epoxy resin formulations.

By incorporating this compound into an epoxy network (e.g., based on diglycidyl ether of bisphenol A, DGEBA) and curing it with a suitable hardener, a new resin with modified properties is formed. The presence of bromine atoms in the polymer structure is a well-known strategy for imparting flame retardancy. google.comnih.gov Brominated compounds can act as radical traps in the gas phase during combustion, interrupting the exothermic processes of fire. Furthermore, the incorporation of heavy atoms like bromine increases the density and refractive index of the material. Studies on other brominated epoxy resins have shown that the presence of bromine can enhance the corrosion inhibition properties of coatings on metal surfaces. acs.org

Table 2: Effect of Bromine Incorporation on Epoxy Resin Properties This table provides a general comparison of properties between standard epoxy resins and those modified with brominated monomers like this compound.

PropertyStandard Epoxy Resin (e.g., DGEBA-based)Bromine-Incorporated Epoxy ResinScientific Rationale
Flame Retardancy LowHighBromine atoms act as radical scavengers during combustion, inhibiting flame propagation. nih.gov
Refractive Index ModerateHighThe high atomic number of bromine increases the electron density and polarizability of the material.
Density LowerHigherThe high atomic mass of bromine increases the overall mass per unit volume of the polymer.
Corrosion Resistance GoodPotentially EnhancedThe presence of bromine can enhance the adsorption of the polymer onto metal surfaces, improving the protective barrier. acs.org

Design and Synthesis of Derivatives for Structure-Property Relationship Investigations

The tailored design and synthesis of derivatives from a lead compound are fundamental to establishing robust structure-property relationships (SPRs). In the case of this compound, its bifunctional nature—possessing both a reactive oxirane ring and a terminal alkyl bromide—offers two distinct and versatile sites for chemical modification. By systematically altering these functionalities, a library of new chemical entities can be generated. The subsequent analysis of these derivatives allows researchers to correlate specific structural changes with resulting physical, chemical, or in some contexts, biological properties. This iterative process of design, synthesis, and evaluation is crucial for optimizing a molecule for a specific application, be it in materials science, chemical synthesis, or medicinal chemistry.

The strategic derivatization of this compound can be approached by independently modifying the two reactive centers. The alkyl bromide allows for nucleophilic substitution reactions, introducing a wide array of functional groups. Concurrently, the oxirane ring is susceptible to ring-opening reactions, which can be initiated by various nucleophiles or under acidic or basic conditions, leading to a different set of derivatives. acs.org The high reactivity of the three-membered oxirane ring is driven by its significant ring strain, making it a prime target for chemical transformation. acs.org

Modification of the Alkyl Bromide Moiety

For instance, substitution with azide (N₃⁻), cyanide (CN⁻), or thiocyanate (B1210189) (SCN⁻) ions can introduce compact, polar functional groups. Alternatively, reaction with amines (R₂NH), thiols (RSH), or alkoxides (RO⁻) can append larger, more complex moieties that can drastically change the steric and electronic profile of the molecule. The choice of nucleophile is dictated by the desired properties of the final compound.

A hypothetical series of derivatives synthesized from this compound via nucleophilic substitution is presented in the table below, illustrating the potential for tuning the compound's properties by altering the terminal functional group.

Table 1: Hypothetical Derivatives of this compound via Nucleophilic Substitution of Bromine
Derivative NumberReactant (Nucleophile)Resulting Terminal Group (-R)Expected Change in PolarityPotential for Hydrogen Bonding
1Sodium Azide (NaN₃)-N₃IncreaseLow
2Potassium Cyanide (KCN)-CNIncreaseLow
3Sodium Methoxide (NaOCH₃)-OCH₃No significant changeLow (acceptor)
4Ammonia (NH₃)-NH₂Significant IncreaseHigh (donor and acceptor)
5Dimethylamine ((CH₃)₂NH)-N(CH₃)₂Moderate IncreaseModerate (acceptor)
6Sodium thiophenoxide (NaSPh)-SPhDecreaseLow

Derivatization via Oxirane Ring-Opening

The second major pathway for derivatization involves the ring-opening of the oxirane moiety. This reaction can proceed through various mechanisms, often catalyzed by acids or bases, and with a wide range of nucleophiles. This approach fundamentally alters the core structure of the molecule, transforming the epoxide into a 1,2-disubstituted ethanol (B145695) derivative. The regioselectivity of the ring-opening can sometimes be controlled by the choice of catalyst and reaction conditions.

For example, reaction with water under acidic conditions would yield a diol, significantly increasing the hydrophilicity of the molecule. Ring-opening with alcohols would lead to ether-alcohols, while reaction with amines would produce amino-alcohols. These transformations not only introduce new functional groups but also create a new stereocenter, potentially leading to diastereomeric products.

The following table outlines a hypothetical set of derivatives obtained through the ring-opening of the oxirane in this compound, keeping the bromo-functionality intact for potential further modification.

Table 2: Hypothetical Derivatives via Oxirane Ring-Opening of this compound
Derivative NumberRing-Opening ReagentResulting Functional GroupExpected Change in HydrophilicityKey Structural Feature
7Water (H₂O) / H⁺DiolHigh Increase1,2-diol
8Methanol (B129727) (CH₃OH) / H⁺Alkoxy-alcoholModerate Increaseβ-hydroxy ether
9Ammonia (NH₃)Amino-alcoholHigh Increaseβ-amino alcohol
10Acetic Acid (CH₃COOH)Hydroxy-esterModerate Increaseβ-hydroxy ester
11Sodium Azide (NaN₃)Azido-alcoholModerate Increaseβ-azido alcohol

Advanced Analytical and Spectroscopic Characterization in Research of 2 4 Bromobutoxy Methyl Oxirane

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 2-[(4-Bromobutoxy)methyl]oxirane, offering a non-destructive means to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the oxirane ring and the 4-bromobutoxy side chain. The protons of the oxirane ring typically appear in the range of δ 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the ether oxygen and the bromine atom will be deshielded and are predicted to resonate at approximately δ 3.4-3.6 ppm and δ 3.4 ppm, respectively. The internal methylene groups of the butoxy chain would appear as multiplets in the δ 1.7-2.0 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The carbons of the oxirane ring are expected at approximately δ 44-52 ppm. The carbon atom of the methylene group attached to the ether oxygen (O-CH₂) is anticipated around δ 70-72 ppm, while the carbon bonded to the bromine atom (CH₂-Br) is predicted to be in the range of δ 32-34 ppm. The two central methylene carbons of the butoxy chain would have chemical shifts in the δ 28-31 ppm region.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the butoxy chain and the oxirane ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C resonances.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane CH ~3.1 (m) ~50-52
Oxirane CH₂ ~2.6 (dd), ~2.8 (dd) ~44-46
O-CH₂ -CH₂ ~3.5 (t) ~70-72
O-CH₂-CH₂ ~1.8 (p) ~28-30
Br-CH₂-CH₂ ~1.9 (p) ~30-32
Br-CH₂ ~3.4 (t) ~32-34

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. m = multiplet, t = triplet, p = pentet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong band around 1100-1120 cm⁻¹ corresponding to the C-O-C stretching vibration of the ether linkage. The characteristic asymmetric stretching of the oxirane ring is expected to appear in the 830-950 cm⁻¹ region, with a band for the symmetric "breathing" mode near 1250 cm⁻¹. The C-H stretching vibrations of the alkyl chain and oxirane ring would be observed in the 2850-3000 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching band in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric C-O-C stretch and the oxirane ring breathing mode are often strong and easily identifiable in the Raman spectrum. The C-Br stretch also gives a characteristic Raman signal.

Characteristic Vibrational Frequencies for this compound

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H (Aliphatic) 2850-3000 (s) 2850-3000 (s)
C-O-C (Ether) 1100-1120 (s) 1100-1120 (w)
Oxirane Ring (asymmetric stretch) 830-950 (m) 830-950 (w)
Oxirane Ring (breathing) ~1250 (m) ~1250 (s)
C-Br 500-600 (m) 500-600 (s)

s = strong, m = medium, w = weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₁₃BrO₂, the monoisotopic mass would be approximately 208.01 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Electron ionization (EI) would likely lead to extensive fragmentation. Key fragmentation pathways would include:

Alpha-cleavage at the ether linkage, resulting in the loss of the bromobutoxy radical or the oxiranylmethyl radical.

Cleavage of the carbon-bromine bond.

Fragmentation of the butoxy chain.

Rearrangement reactions common to ethers and epoxides.

Predicted Key Mass Fragments for this compound

m/z Possible Fragment Ion
208/210 [M]⁺ (Molecular ion)
151/153 [M - C₃H₅O]⁺
129 [M - Br]⁺
57 [C₃H₅O]⁺
43 [C₃H₇]⁺

m/z values are for the most abundant isotope.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination and the monitoring of reaction progress.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase, would be appropriate. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound. The retention time would be dependent on the boiling point and polarity of the compound and the specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reactions in solution or for analyzing samples that may contain non-volatile impurities. A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a refractive index detector (RID) or, if derivatized with a UV-active chromophore, a UV detector.

Typical Chromatographic Conditions for Analysis

Technique Column Type Mobile Phase/Carrier Gas Detector
GC Capillary, e.g., DB-5 (30m x 0.25mm) Helium or Nitrogen FID
HPLC Reversed-phase, e.g., C18 (150mm x 4.6mm) Acetonitrile/Water or Methanol/Water RID or UV (with derivatization)

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification of this compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated component, confirming the identity of the main peak as this compound by its characteristic fragmentation pattern and isotopic distribution, and aiding in the identification of any impurities. diva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses where HPLC is the preferred separation method, LC-MS can be employed. This is particularly useful for less volatile or thermally labile related compounds that may be present in a sample. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable for ionizing the analyte before it enters the mass analyzer. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unparalleled and most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com This method provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions. mdpi.com

The fundamental principle of X-ray crystallography involves directing X-rays onto a single crystal. numberanalytics.comnumberanalytics.com The X-rays are diffracted by the electrons of the atoms within the crystal, producing a unique diffraction pattern. youtube.com By analyzing the positions and intensities of the spots in this pattern, researchers can construct a three-dimensional electron density map of the molecule and, from that, a definitive model of its structure. numberanalytics.comyoutube.com

For the compound this compound, a definitive solid-state structure determined by X-ray crystallography is not publicly available in crystallographic databases. This is not uncommon for relatively small, flexible organic molecules which are often liquids or low-melting solids at ambient temperatures, making the growth of high-quality single crystals—a critical prerequisite for SCXRD—a significant challenge. nih.gov

To illustrate the precision and type of data that would be obtained from such an analysis, the crystallographic data for a structurally related compound, 4,4'-Dibromodiphenyl ether, is presented. This molecule shares the feature of a brominated aromatic system linked by an ether oxygen. While not a perfect analog, its data serves as a representative example of the detailed structural information that X-ray crystallography provides.

Illustrative Crystallographic Data for a Related Compound: 4,4'-Dibromodiphenyl ether
ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 12.03 Å, b = 5.85 Å, c = 17.10 Å β = 108.3°The lengths and angles of the smallest repeating unit of the crystal lattice.
Volume1143 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Key Bond Length (C-Br)~1.90 ÅProvides the precise distance between the carbon and bromine atoms.
Key Bond Angle (C-O-C)~118°Defines the angle of the ether linkage.

Note: The data presented is for 4,4'-Dibromodiphenyl ether and is intended for illustrative purposes only. Source: Derived from publicly available crystallographic data for related structures.

Should a crystalline derivative of this compound be prepared and analyzed, X-ray crystallography would provide the definitive conformation of the flexible bromobutoxy chain, the precise geometry of the oxirane ring, and the spatial relationship between these two functional groups. Such data is invaluable for understanding the molecule's intrinsic stereochemistry and how it interacts with other molecules in a structured environment. mdpi.comnumberanalytics.com

Future Research Directions and Unexplored Avenues in 2 4 Bromobutoxy Methyl Oxirane Chemistry

Development of Environmentally Benign and Sustainable Synthetic Routes

The current synthesis of 2-[(4-bromobutoxy)methyl]oxirane and related compounds often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener and more sustainable synthetic strategies.

One promising avenue is the exploration of enzymatic or chemoenzymatic approaches. Lipases, for instance, could be investigated for their potential to catalyze the formation of the ether linkage or the epoxidation step under mild conditions, reducing the need for harsh chemicals and high temperatures. Additionally, the use of continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability, while minimizing solvent usage and by-product formation.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is typically dominated by the independent reactions of the epoxide and the alkyl bromide moieties. However, there is a significant opportunity to explore novel reactivity patterns that arise from the interplay between these two functional groups.

Future studies could focus on intramolecular cyclization reactions under various conditions to generate novel heterocyclic scaffolds. The distance between the epoxide and the bromide suggests the potential for the formation of medium-sized rings, which are challenging synthetic targets. The selective activation of either the epoxide or the bromide will be crucial for controlling the reaction outcome.

Furthermore, the investigation of tandem reactions, where a single reagent triggers a cascade of transformations involving both functional groups, could lead to the rapid construction of complex molecular architectures. For instance, the ring-opening of the epoxide could be designed to trigger a subsequent cyclization or cross-coupling reaction at the bromide terminus. The exploration of photoredox catalysis or electrosynthesis could also unveil new and unconventional transformations for this versatile substrate.

Expansion of Applications in Emerging Fields (e.g., Smart Materials, Niche Polymers)

The unique bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties. While its use in traditional polymer chemistry has been noted, its potential in emerging fields like smart materials and niche polymers is an exciting area for future research.

In the realm of smart materials, this compound could be used to create self-healing polymers. The epoxide and bromide functionalities could be incorporated into a polymer backbone, where they can remain dormant until a damage event triggers a cross-linking reaction to repair the material. Similarly, it could be a key component in the development of responsive materials, where a change in pH, temperature, or light could induce a change in the material's properties.

For niche polymers, this compound could be used to synthesize functional polyethers with pendant bromide groups. These bromide groups can then be further functionalized through post-polymerization modification, allowing for the creation of a wide range of materials with specific properties, such as flame retardancy, enhanced thermal stability, or specific biological activity.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Synthesis

To guide and accelerate the experimental work outlined above, computational chemistry and molecular modeling will be indispensable tools. Density functional theory (DFT) calculations can be employed to gain deep mechanistic insights into the reactivity of this compound.

Computational studies can be used to:

Predict reaction pathways: By modeling the transition states and intermediates of potential reactions, researchers can predict the most likely outcomes and identify the optimal reaction conditions.

Understand selectivity: In cases where multiple reaction pathways are possible, computational modeling can help to elucidate the factors that govern regioselectivity and stereoselectivity.

Design novel catalysts: By understanding the mechanism of catalytic reactions, it is possible to design new and more efficient catalysts for the synthesis and transformation of this compound.

Predict material properties: Molecular dynamics simulations can be used to predict the physical and chemical properties of polymers and materials derived from this compound, aiding in the design of new materials with desired functionalities.

The integration of computational and experimental approaches will undoubtedly lead to a more rapid and rational development of the chemistry and applications of this compound.

Q & A

Q. What are the most reliable synthetic routes for 2-[(4-Bromobutoxy)methyl]oxirane, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process: (1) nucleophilic substitution of 4-bromobutanol with a glycidyl precursor (e.g., epichlorohydrin) under basic conditions to form the bromobutoxy intermediate, followed by (2) epoxidation to yield the oxirane ring. Optimization includes controlling reaction temperature (40–60°C) and using catalysts like tetrabutylammonium bromide to enhance regioselectivity . Characterization via 1^1H NMR (e.g., δ 3.5–4.2 ppm for oxirane protons) and GC-MS ensures purity .

Q. How can researchers verify the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Peaks at δ 3.1–3.4 ppm (oxirane ring) and δ 3.5–3.8 ppm (Br-C-O-CH2_2 groups) confirm connectivity .
  • Elemental analysis : Matching calculated vs. experimental C, H, and Br percentages (e.g., C7_7H13_{13}BrO2_2: C 38.73%, H 6.04%, Br 36.81%) .
  • HPLC : Retention time comparison with known standards to assess purity (>98%) .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to moisture and light. Store under inert gas (N2_2 or Ar) at –20°C in amber glass vials. Decomposition products (e.g., diols from ring-opening) can be monitored via FT-IR (loss of epoxy C-O-C stretch at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the bromobutoxy substituent influence the reactivity of the oxirane ring compared to other substituents (e.g., fluoro or nitro)?

The bromine atom acts as a strong electron-withdrawing group, increasing the electrophilicity of the oxirane ring and accelerating nucleophilic attacks (e.g., by amines or thiols). In contrast, electron-donating groups like methoxy (e.g., 2-[(4-methoxyphenoxy)methyl]oxirane) reduce reactivity by ~40% in ring-opening kinetics, as shown in comparative kinetic studies .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
  • Catalyst choice : Phase-transfer catalysts (e.g., crown ethers) vs. Lewis acids (e.g., BF3_3) yield divergent regioselectivity in epoxide formation .
  • Byproduct analysis : Use LC-MS to identify oligomers or diols, which are common in prolonged reactions .

Q. What computational methods are effective for predicting the stereoelectronic effects of the bromobutoxy group on the oxirane ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential maps : Highlighting electron-deficient regions of the oxirane ring due to bromine’s inductive effect .
  • Transition state energies : Comparing activation barriers for nucleophilic attacks with substituents like chloro or nitro .

Q. How does this compound perform in polymer cross-linking applications compared to other epoxides?

The bromine substituent enhances cross-linking density in epoxy resins by increasing polarity and interfacial adhesion. For example, tensile strength improvements of ~20% are observed compared to non-halogenated analogs (e.g., 2-[(4-methoxyphenoxy)methyl]oxirane) . Rheological studies (e.g., DMA) show reduced curing times due to higher reactivity .

Q. What are the toxicological implications of handling this compound in laboratory settings?

While specific toxicology data is limited, structural analogs (e.g., brominated epoxides) suggest potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles) and fume hoods. Regulatory guidelines (e.g., EPA TSCA §721.10722) recommend reporting significant new uses due to bioaccumulation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.